
1,3,4,5,9,11,12,13-Octahydrodibenzo(b,j)-1,7-phenanthroline-8,14(2H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its interaction with DNA and proteins is also a subject of study, providing insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-18-crown-6: A macrocyclic compound known for its ability to complex with metal ions.
Phenanthroline: A related compound with a simpler structure but similar coordination chemistry properties.
Uniqueness
1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione is unique due to its specific structural features, which provide distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of 1,2,3,4,9,10,11,12-Octahydrodibenzo[b,j][1,7]phenanthroline-8,14(5H,13H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
70071-66-8 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,2,3,4,5,9,10,11,12,13-decahydroquinolino[2,3-a]acridine-8,14-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-5-1-4-8-15(11)22-18-13(19)9-10-16-17(18)20(24)12-6-2-3-7-14(12)21-16/h9-10H,1-8H2,(H,21,24)(H,22,23) |
Clave InChI |
KGUJLDTWLOCXAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC4=C3NC5=C(C4=O)CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


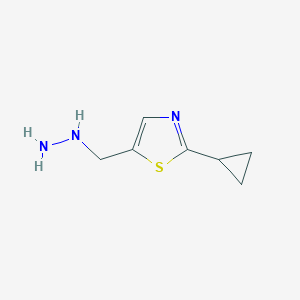
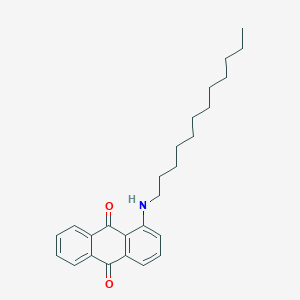

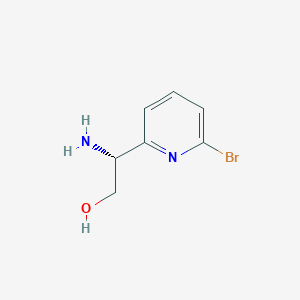
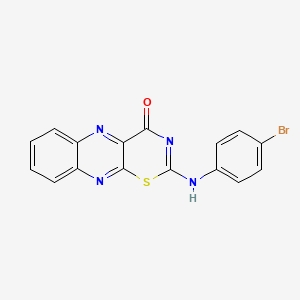
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

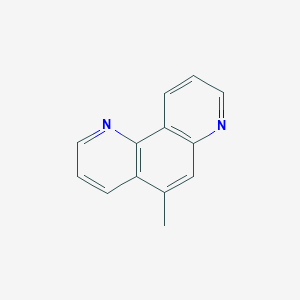
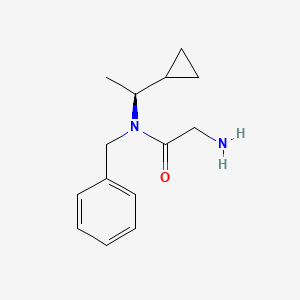

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

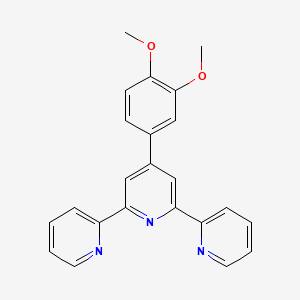
![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
